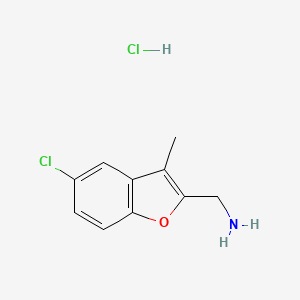

![molecular formula C18H15Cl3N2S2 B2878208 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole CAS No. 318248-72-5](/img/structure/B2878208.png)

5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

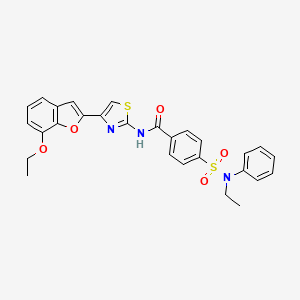

This compound is a synthetic small molecule . It is available for pharmaceutical testing . The molecular formula is C18H15Cl3N2S2.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with various functional groups including chloro, methyl, and phenylsulfanyl groups .Applications De Recherche Scientifique

Synthesis and Molecular Structure

Researchers have developed various synthetic methodologies to create pyrazole derivatives, which are valuable in medicinal chemistry and materials science. For instance, the synthesis of pharmaceutically important heteroaromatic compounds from methyl phenyl sulfone showcases the utility of pyrazole structures in drug development (Yokoyama, Tsuji, & Imamoto, 1984). Similarly, the docking studies and X-ray crystallography of tetrazole derivatives provide insights into their molecular interactions and structural properties, contributing to the understanding of their biological activities (Al-Hourani et al., 2015).

Catalytic and Synthetic Applications

The use of sulfuric acid derivatives as recyclable catalysts for the synthesis of bis(pyrazolones) highlights the role of pyrazole derivatives in catalysis and green chemistry. These findings demonstrate how pyrazole derivatives can be employed as efficient catalysts in organic synthesis, promoting sustainability and cost-effectiveness in chemical processes (Tayebi et al., 2011).

Biological Activities

The investigation into the synthesis and biological activities of pyrazolyl aryl methanones derivatives reveals their potential as herbicidal and insecticidal agents. This research indicates the broad applicability of pyrazole derivatives in agriculture, offering new avenues for pest control strategies (Wang et al., 2015).

Material Science and Corrosion Inhibition

Pyrazole derivatives also find applications in material science, such as the development of acid dyes for leather applications. The synthesis and characterization of metal complexes with pyrazolone-based dyes demonstrate their utility in improving the quality and durability of leather products (Hussain et al., 2016). Additionally, pyrazole derivatives serve as effective corrosion inhibitors for metals, illustrating their significance in industrial applications and the preservation of infrastructure (Yadav et al., 2016).

Propriétés

IUPAC Name |

5-chloro-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(phenylsulfanylmethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2S2/c1-23-18(21)13(10-25-17-14(19)8-5-9-15(17)20)16(22-23)11-24-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCLVFLYUUJELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=C(C=CC=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)

![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)

![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)

![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)

![8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2878148.png)